molecular formula C11H22N2O2 B1371642 Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate CAS No. 1048920-45-1

Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1371642
CAS No.: 1048920-45-1
M. Wt: 214.3 g/mol
InChI Key: JHHBMDKAYOQBBB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1048920-45-1 . It has a molecular weight of 214.31 . The compound is in liquid form .


Synthesis Analysis

The 3-Aminopyrrolidine building block is used as an intermediate for many pharmaceutically active substances . Starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl 3-(2-aminoethyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.31 . The compound is in liquid form .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is utilized in various synthetic and structural analyses. For instance, Chung et al. (2005) describe its use in an enantioselective nitrile anion cyclization for synthesizing N-tert-butyl disubstituted pyrrolidines. This method achieved high yields and enantiomeric excess, indicating its efficiency in asymmetric synthesis (Chung et al., 2005). Naveen et al. (2007) reported on the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, confirming its structure through X-ray diffraction studies (Naveen et al., 2007).

Application in Drug Synthesis

This compound is employed in the synthesis of various drugs. For example, Herath and Cosford (2010) used it in the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids, demonstrating its potential in streamlining drug synthesis processes (Herath & Cosford, 2010).

Chemical Reaction Studies

Research by Bonnet et al. (2001) involves the reaction of magnesiated bases on substituted pyridines using compounds like N-(tert-butyl)pyrrolidine-1-carboxylate. This study contributes to understanding the reactivity and selectivity in organic synthesis (Bonnet et al., 2001).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHBMDKAYOQBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669524
Record name tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048920-45-1
Record name tert-Butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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